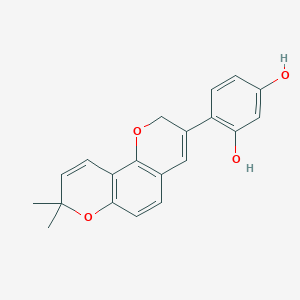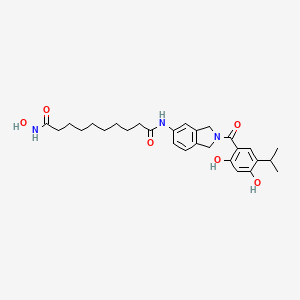![molecular formula C45H80NaO10P B12402849 sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate](/img/structure/B12402849.png)
sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate: is a complex organic compound with significant applications in various scientific fields. It is characterized by its unique structure, which includes multiple hydroxyl groups, a phosphate group, and a long-chain polyunsaturated fatty acid ester.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate involves multiple steps. The process typically starts with the preparation of the glycerol backbone, followed by the esterification of the hydroxyl groups with the respective fatty acids. The final step involves the phosphorylation of the glycerol backbone to introduce the phosphate group .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and phosphorylation reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pH, is crucial to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The phosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phosphates.
科学的研究の応用
Chemistry:
- Used as a precursor in the synthesis of complex lipids and phospholipids.
- Studied for its reactivity and stability under various conditions .
Biology:
- Investigated for its role in cell membrane structure and function.
- Used in studies related to lipid metabolism and signaling pathways.
Medicine:
- Potential applications in drug delivery systems due to its amphiphilic nature.
- Studied for its anti-inflammatory and neuroprotective properties.
Industry:
- Used in the formulation of specialized lubricants and surfactants.
- Potential applications in the development of biodegradable materials.
作用機序
The compound exerts its effects primarily through its interaction with cell membranes. The long-chain polyunsaturated fatty acid ester allows it to integrate into lipid bilayers, affecting membrane fluidity and function. The phosphate group can participate in signaling pathways by acting as a substrate for kinases and phosphatases.
類似化合物との比較
- Sodium;2,3-dihydroxypropyl [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] phosphate
- Sodium;2,3-dihydroxypropyl [(2R)-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxy-3-hexadecanoyloxypropyl] phosphate
Uniqueness:
- The presence of deuterium atoms in sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate makes it unique. Deuterium substitution can enhance the stability and alter the metabolic pathways of the compound.
特性
分子式 |
C45H80NaO10P |
|---|---|
分子量 |
840.1 g/mol |
IUPAC名 |
sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate |
InChI |
InChI=1S/C45H81O10P.Na/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-25-27-29-31-33-35-37-45(49)55-43(41-54-56(50,51)53-39-42(47)38-46)40-52-44(48)36-34-32-30-28-26-24-18-16-14-12-10-8-6-4-2;/h11,13,17,19,21-22,25,27,42-43,46-47H,3-10,12,14-16,18,20,23-24,26,28-41H2,1-2H3,(H,50,51);/q;+1/p-1/b13-11-,19-17-,22-21-,27-25-;/t42?,43-;/m1./s1/i40D2,41D2,43D; |
InChIキー |
ALWWLZWRUKXTRW-VVLHNYMNSA-M |
異性体SMILES |
[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)([O-])OCC(CO)O)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC.[Na+] |
正規SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCC=CCC=CCC=CCC=CCCCCC.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



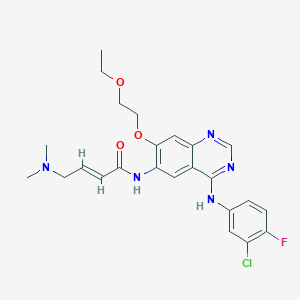
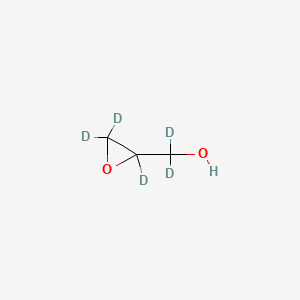


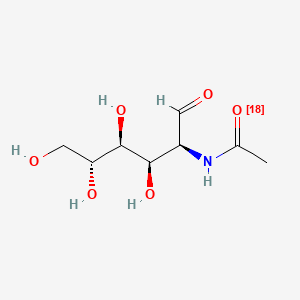
![disodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12402813.png)
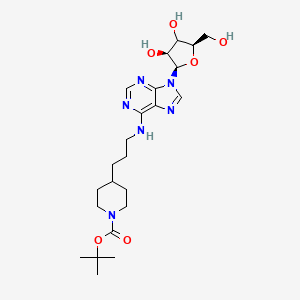

![N-[9-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12402830.png)
